4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
Description
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-10-5-2-4-9(8-10)14-13-11(16-15(20)17-14)6-3-7-12(13)18/h2,4-5,8,14H,3,6-7H2,1H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSLQKMCJKLWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a methoxy group, which is known to influence the biological properties of compounds.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including antimicrobial, anticancer, and anti-inflammatory effects. Below is a summary of the key findings from recent research.
Antimicrobial Activity
Research indicates that derivatives of hexahydroquinazolinones exhibit significant antimicrobial properties. A study reported that compounds with electron-withdrawing groups showed higher antibacterial activity compared to those with electron-donating groups. The compound demonstrated effective inhibition against several bacterial strains, with varying degrees of potency depending on the substituents present on the aromatic ring .
| Bacterial Strain | Inhibition Zone (mm) | Compound |
|---|---|---|
| Staphylococcus aureus | 20 | This compound |
| Escherichia coli | 18 | This compound |
| Pseudomonas aeruginosa | 15 | This compound |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. It was found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The presence of the thioxo group is believed to enhance its cytotoxicity against cancer cells .
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of quinazolinone derivatives. The compound demonstrated a reduction in pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases .
Case Studies
Several case studies have explored the pharmacological applications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various quinazolinone derivatives. The compound exhibited a significant inhibition rate against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assay : In vitro studies using MTT assays revealed that the compound induced cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating potent activity.
Comparison with Similar Compounds
Key Observations :
- The 3-methoxyphenyl group in the target compound balances lipophilicity and electronic effects, contrasting with the 4-bromophenyl (electron-withdrawing) and 3-hydroxyphenyl (H-bond donor) groups in analogs .
Physicochemical Properties
Key Observations :
Antibacterial and Antifungal Activity
- 4f (4-bromophenyl analog) showed inhibition zones of 20–25 mm against bacterial strains, outperforming 4e (4-chlorophenyl) and 4g (2-iodo-3,5-dimethoxyphenyl) .
- The target compound’s 3-methoxy group may reduce antibacterial efficacy compared to 4-bromo or 4-chloro substituents due to decreased electrophilicity.
Antiproliferative Activity
- Dimethylenastron ((S)-enastron) inhibits kinesin Eg5, a mitotic spindle protein, with IC50 values in the nanomolar range. Its 3-hydroxyphenyl group is critical for binding to Eg5’s allosteric pocket .
- The target compound’s 3-methoxy group may lack the H-bonding capacity required for similar potency, though its lipophilicity could enhance membrane permeability.
Research Implications
Q & A
What are the recommended synthetic routes for 4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves cyclocondensation of substituted thioureas with ketones or aldehydes under acidic or basic conditions. For example, microwave-assisted synthesis (50–80°C, 1–3 hours) can enhance yield and reduce reaction time compared to conventional heating . Optimization strategies include:
- Catalysts : Use of heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) to improve regioselectivity .
- Solvents : Polar aprotic solvents (e.g., PEG-400) enhance solubility and reduce side reactions .
- Purification : Recrystallization in ethanol/water mixtures improves purity .
Which spectroscopic and computational techniques are critical for structural characterization of this compound?
Methodological Answer:
- FTIR : Identifies functional groups (e.g., thioxo C=S stretch at ~1200 cm⁻¹) .
- NMR : - and -NMR confirm regiochemistry and substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., SHELX programs for refinement) .
- Computational modeling : Density Functional Theory (DFT) validates spectroscopic data and predicts electronic properties .
How can researchers design experiments to evaluate this compound’s inhibitory effects on enzymatic targets like kinesin Eg5?
Methodological Answer:
- Enzyme inhibition assays : Measure IC values using ATPase activity assays with purified kinesin Eg5 .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to the Eg5 allosteric site (e.g., interaction with ASP130 and LYS234 residues) .
- Structure-activity relationship (SAR) : Synthesize analogs with modified methoxyphenyl or thioxo groups to assess critical pharmacophores .
What experimental approaches address contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, ATP concentrations) to minimize variability .
- Orthogonal assays : Validate anticancer activity using both MTT and colony formation assays .
- Metabolic stability testing : Assess cytochrome P450 interactions to rule out false negatives/positives .
How do molecular dynamics (MD) simulations enhance understanding of this compound’s mechanism of action?
Methodological Answer:
- Binding free energy calculations : Use AMBER or GROMACS to compute ΔG for protein-ligand complexes over 100-ns trajectories .
- Conformational sampling : Identify flexible regions in the hexahydroquinazolinone core that influence target engagement .
- Solvent effects : Simulate interactions in explicit water to model bioavailability .
What key physicochemical properties influence this compound’s reactivity and formulation?
Methodological Answer:
- Solubility : Moderate in DMSO (~10 mg/mL) but poor in aqueous buffers; use cyclodextrin complexation to enhance bioavailability .
- Stability : Degrades at pH < 3 or > 10; store lyophilized at -20°C .
- LogP : Predicted ~2.5 (ChemAxon), indicating moderate membrane permeability .
What methodologies assess pharmacokinetic properties in preclinical studies?
Methodological Answer:
- ADMET profiling :
How can synthetic routes be scaled while minimizing by-products?
Methodological Answer:
- Flow chemistry : Continuous synthesis reduces reaction time and improves yield consistency .
- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalyst recycling : Immobilize catalysts on silica gel for reuse in multiple batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
